EP4 Receptor Binding Affinity vs. 11-Deoxy-PGE1 (Mouse EP4, Radioligand Displacement)
8-Aza-11-deoxyprostaglandin E1 binds the mouse EP4 receptor with a Ki of 9.2 nM, a 2.5-fold improvement over 11-deoxy-PGE1 (Ki = 23 nM) in the same receptor subtype and species [1]. This affinity gain is attributable to the 8-aza substitution, as the 11-deoxy modification alone (without the aza replacement) yields substantially weaker EP4 binding [2].
| Evidence Dimension | Mouse EP4 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 9.2 nM (mouse EP4, [3H]-PGE2 displacement in CHO cells, 60 min incubation) |
| Comparator Or Baseline | 11-Deoxy-PGE1: Ki = 23 nM (mouse EP4, radioligand binding assay); PGE1: Ki = 2.1 nM (mouse EP4) |
| Quantified Difference | 2.5-fold stronger binding vs. 11-deoxy-PGE1; 4.4-fold weaker vs. PGE1 |
| Conditions | Displacement of [3H]-PGE2 from mouse EP4 receptor expressed in CHO cells, scintillation counting after 60 min (BindingDB entry 50142481); 11-deoxy-PGE1 data from Cayman Chemical/LIPID MAPS |
Why This Matters
The 8-aza modification provides a measurable binding affinity advantage over the non-aza 11-deoxy scaffold, making this compound a superior EP4 tool ligand when a nitrogen-containing heterocyclic chemotype is required for structure-activity relationship (SAR) studies.
- [1] BindingDB BDBM50142481. Ki = 9.2 nM for mouse EP4 (displacement of [3H]-PGE2 from mouse EP4 expressed in CHO cells). View Source
- [2] LIPID MAPS Structure Database (LMSD). 11-deoxy Prostaglandin E1: Ki values for mouse EP1, EP2, EP3, EP4 = 600, 45, 1.1, 23 nM respectively (data provided by Cayman Chemical). View Source
